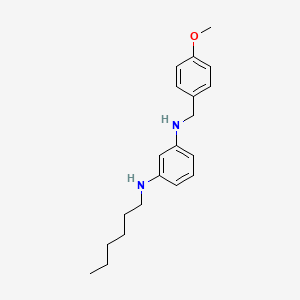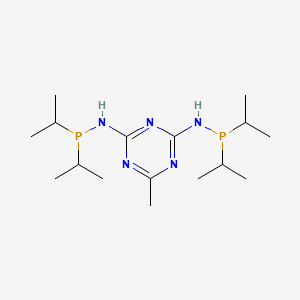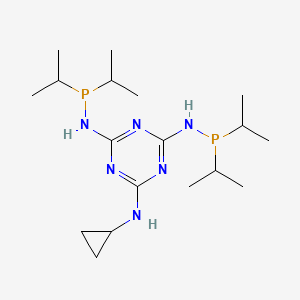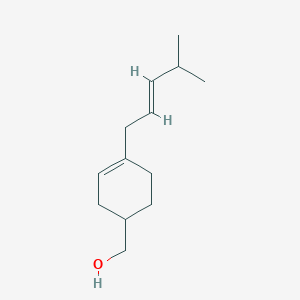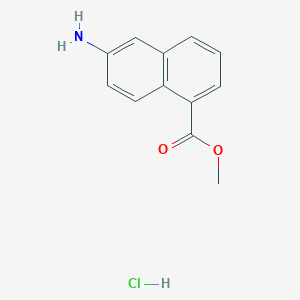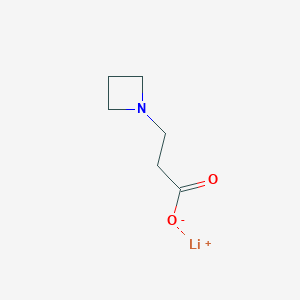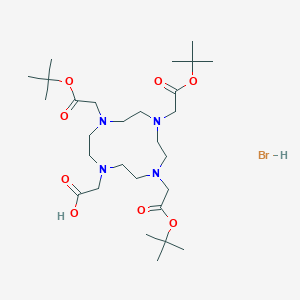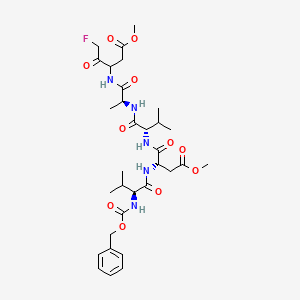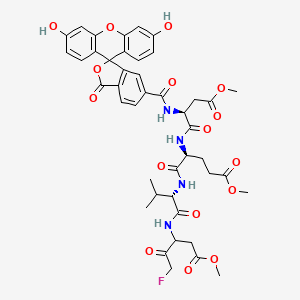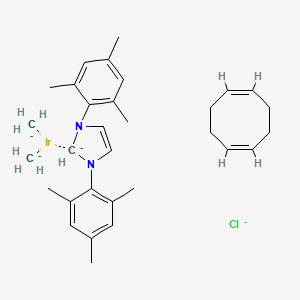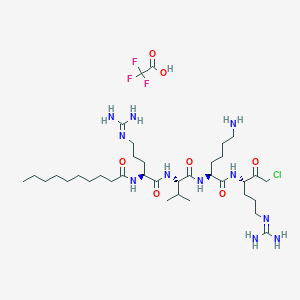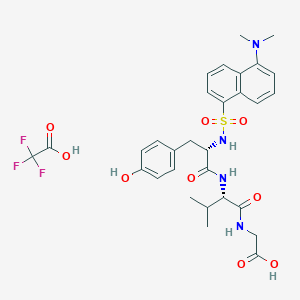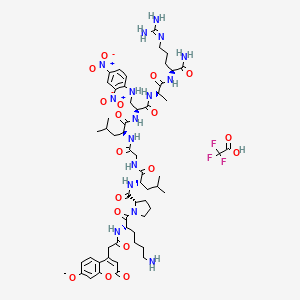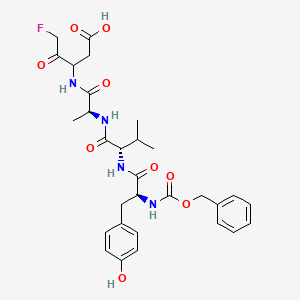
Z-YVADLD-FMK (trifluoroacetate salt)
Overview
Description
Z-YVADLD-FMK (trifluoroacetate salt): is a peptide that contains the amino acid sequence tyrosyl-valyl-alaninamide-aspartyl-leucyl-aspartyl. . The compound is often used in scientific research to study cell death mechanisms and related pathways.
Mechanism of Action
Target of Action
Z-YVADLD-FMK, also known as Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone or MFCD07366700, is a peptide that contains the amino acid sequence YVAD . This sequence is the cleavage site for caspase-1 and -4 , which are the primary targets of this compound. Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation.
Mode of Action
Z-YVADLD-FMK acts by binding to the active sites of caspase-1 and -4, thereby inhibiting their proteolytic activity . This prevents the cleavage of cellular substrates necessary for the execution of apoptosis and inflammation, effectively blocking these processes.
Biochemical Pathways
The inhibition of caspase-1 and -4 disrupts the biochemical pathways involved in programmed cell death and inflammation . This includes the inhibition of the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18, which are downstream effects of caspase-1 activation. By blocking these pathways, Z-YVADLD-FMK can prevent cell death and reduce inflammation.
Result of Action
The molecular and cellular effects of Z-YVADLD-FMK’s action primarily involve the prevention of cell death and reduction of inflammation . By inhibiting caspase-1 and -4, the compound prevents the execution of programmed cell death pathways and the release of pro-inflammatory cytokines, thereby promoting cell survival and reducing inflammation.
Biochemical Analysis
Biochemical Properties
Z-YVADLD-FMK (trifluoroacetate salt) plays a significant role in biochemical reactions. It interacts with enzymes such as caspase-1 and -4 . The nature of these interactions involves the cleavage at the YVAD sequence, which is a key process in the activation of these caspases .
Cellular Effects
The effects of Z-YVADLD-FMK (trifluoroacetate salt) on cells are profound. It influences cell function by interacting with caspase-1 and -4, which are involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Z-YVADLD-FMK (trifluoroacetate salt) exerts its effects at the molecular level through binding interactions with caspase-1 and -4 . This interaction leads to the inhibition of these enzymes, thereby affecting gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a stability of over 4 years .
Metabolic Pathways
Z-YVADLD-FMK (trifluoroacetate salt) is involved in the caspase activation pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Z-YVADLD-FMK (trifluoroacetate salt) involves the stepwise assembly of the peptide sequence using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods: : Industrial production of Z-YVADLD-FMK (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: : Z-YVADLD-FMK (trifluoroacetate salt) primarily undergoes hydrolysis reactions, where the peptide bonds are cleaved by water molecules. It can also participate in oxidation and reduction reactions, depending on the presence of specific functional groups within the peptide sequence .
Common Reagents and Conditions: : Common reagents used in the reactions involving Z-YVADLD-FMK (trifluoroacetate salt) include water for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like dithiothreitol for reduction. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products: : The major products formed from the reactions of Z-YVADLD-FMK (trifluoroacetate salt) are smaller peptide fragments resulting from hydrolysis. Oxidation and reduction reactions can lead to the formation of modified peptides with altered functional groups .
Scientific Research Applications
Chemistry: : In chemistry, Z-YVADLD-FMK (trifluoroacetate salt) is used as a tool to study peptide synthesis and the behavior of peptides under various chemical conditions .
Biology: : In biological research, this compound is used to investigate the mechanisms of apoptosis and the role of caspases in cell death. It is particularly useful in studies involving inflammation and immune responses .
Medicine: : In medical research, Z-YVADLD-FMK (trifluoroacetate salt) is used to explore potential therapeutic targets for diseases characterized by excessive or insufficient apoptosis, such as cancer and neurodegenerative disorders .
Industry: : In the pharmaceutical industry, this compound is used in the development of drugs that modulate apoptosis pathways. It is also used in the production of diagnostic tools for detecting caspase activity .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other caspase inhibitors such as Z-VAD-FMK and Z-DEVD-FMK. These compounds also contain peptide sequences that target the active sites of different caspases .
Uniqueness: : Z-YVADLD-FMK (trifluoroacetate salt) is unique in its specificity for caspase-1 and caspase-4, making it particularly useful for studying the roles of these specific caspases in apoptosis. Other caspase inhibitors may target different caspases or have broader specificity, which can lead to off-target effects .
Properties
IUPAC Name |
5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37FN4O9/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39)/t18-,22?,23-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXKCONTYDRPRE-CUEUXKTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37FN4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


